

# Dealing with variability in functional outcomes in Tofersen-treated animal cohorts

Author: BenchChem Technical Support Team. Date: December 2025



# Navigating Variability in Tofersen Preclinical Studies: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in functional outcomes observed in animal cohorts treated with **Tofersen**, a promising therapeutic for superoxide dismutase 1 (SOD1)-associated amyotrophic lateral sclerosis (ALS). Understanding and mitigating these sources of variability is critical for the robust preclinical evaluation of **Tofersen** and other potential ALS therapies.

# I. Understanding Tofersen and the Challenge of Variability

**Tofersen** is an antisense oligonucleotide (ASO) designed to specifically target and promote the degradation of SOD1 messenger RNA (mRNA).[1][2][3] This mechanism reduces the production of the toxic mutant SOD1 protein, which is a primary driver of motor neuron degeneration in individuals with SOD1-ALS.[1][2][3] Preclinical studies in rodent models, particularly the SOD1-G93A transgenic mouse, have been instrumental in demonstrating the potential of **Tofersen** to delay disease onset, preserve motor function, and extend survival.[4]



However, a significant challenge in interpreting the efficacy of **Tofersen** in these preclinical studies is the notable variability in functional outcomes among animal cohorts. This variability is not unique to **Tofersen** studies but is a well-documented characteristic of the SOD1-G93A mouse model.[2][6] Key factors contributing to this variability include the genetic background of the mice, the number of copies of the SOD1-G93A transgene, and the sex of the animals.[2][7] [8][9][10]

## II. Troubleshooting Guides for Functional Outcome Measures

This section provides detailed troubleshooting for common functional assays used in preclinical **Tofersen** studies.

### A. Rotarod Performance Test

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

#### Experimental Protocol:

- Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
- Apparatus: Use a rotarod apparatus with a textured, non-slippery rod of appropriate diameter for mice (typically 3-5 cm).
- Training (Optional but Recommended): Train the mice on the rotarod for 2-3 consecutive days prior to the actual testing. This can involve placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes).
- Testing:
  - Place the mouse on the rotating rod, which is typically set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
  - Record the latency to fall (the time the mouse remains on the rod).



- Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
- The average latency to fall across the trials is used as the primary outcome measure.

### **Troubleshooting Common Issues:**

| Issue                                                                              | Possible Cause(s)                                                                                                              | Recommended Solution(s)                                                                                                                                                                                                                                                              |
|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability between trials for the same animal                                | - Lack of proper acclimation or<br>training- Animal stress or<br>anxiety- Inconsistent handling                                | - Ensure adequate acclimation and consistent training protocols Handle mice gently and consistently Perform testing at the same time of day for all animals.                                                                                                                         |
| "Passive rotation" or "cartwheeling" (mouse clings to the rod and rotates with it) | - Rod diameter is too small, allowing the mouse to grip it without walking Rod surface is too smooth.                          | - Use a rod with a larger diameter Ensure the rod has a textured surface to encourage walking If passive rotation occurs, some protocols suggest gently nudging the animal to encourage walking, while others recommend ending the trial. Consistency in the chosen approach is key. |
| Some animals consistently jump off the rod                                         | - Height of the rod from the base may be insufficient, reducing the aversive stimulus of falling Animal may be highly anxious. | - Ensure the rod is at a sufficient height (e.g., 20-30 cm) to discourage jumping Provide adequate acclimation to the testing environment.                                                                                                                                           |
| Sudden decline in performance across all animals                                   | - Environmental changes (e.g., noise, temperature, lighting) Equipment malfunction.                                            | - Maintain a consistent and controlled testing environment Regularly check and calibrate the rotarod apparatus.                                                                                                                                                                      |



## **B.** Grip Strength Test

The grip strength test measures muscle strength in the forelimbs and/or all four limbs.

#### Experimental Protocol:

- Apparatus: Use a grip strength meter equipped with a wire grid or a T-bar.
- Procedure:
  - Hold the mouse by the base of its tail.
  - Allow the mouse to grasp the grid or bar with its forepaws (for forelimb strength) or all four paws.
  - Gently and steadily pull the mouse horizontally away from the meter until it releases its grip.
  - The peak force exerted by the mouse is recorded.
  - Perform 3-5 consecutive trials for each mouse.
  - The average or maximum peak force is used as the outcome measure.

**Troubleshooting Common Issues:** 



| Issue                                               | Possible Cause(s)                                                                                                      | Recommended Solution(s)                                                                                                                                                                           |
|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent readings for the same animal           | - Inconsistent pulling speed<br>and angle Animal is not<br>properly gripping the<br>apparatus Operator<br>variability. | - Pull the mouse at a constant, steady rate and maintain a horizontal angle Ensure the mouse has a firm grip before pulling Have the same experienced operator perform all the tests if possible. |
| Animal refuses to grip the apparatus                | - Animal stress or agitation<br>Uncomfortable or unfamiliar<br>apparatus surface.                                      | - Handle the mouse gently to<br>minimize stress Ensure the<br>grid or bar is clean and free of<br>any substances that may deter<br>gripping.                                                      |
| Readings are consistently lower than expected       | - Equipment malfunction or calibration issue Disease progression affecting muscle strength.                            | - Regularly calibrate the grip strength meter according to the manufacturer's instructions Correlate grip strength data with other functional and biological markers of disease progression.      |
| High inter-animal variability within the same group | - Differences in body weight<br>(stronger animals are often<br>heavier) Inherent biological<br>variability.            | - Normalize grip strength<br>measurements to the body<br>weight of the animal Increase<br>the sample size to improve<br>statistical power.                                                        |

## C. Survival Analysis

Survival is a critical endpoint in preclinical ALS studies.

### **Experimental Protocol:**

• Humane Endpoint Definition: Clearly define the humane endpoint for euthanasia. A common endpoint is the inability of the mouse to right itself within 30 seconds of being placed on its



side. This is considered a surrogate for late-stage paralysis.

- Monitoring: Monitor the animals daily, especially as they approach the expected disease endpoint.
- Data Recording: Record the date of birth and the date of euthanasia for each animal.
- Analysis: Use Kaplan-Meier survival curves to visualize and compare survival distributions between different treatment groups. Statistical significance is typically determined using the log-rank test.

**Troubleshooting Common Issues:** 

| Issue                                           | Possible Cause(s)                                                                                                           | Recommended Solution(s)                                                                                                                                                                                    |
|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High variability in lifespan<br>within a cohort | - Inconsistent application of the humane endpoint Genetic drift within the mouse colony Uncontrolled environmental factors. | - Ensure all personnel are trained on and consistently apply the defined humane endpoint Regularly refresh the breeder colony from a reliable source Maintain a stable and controlled housing environment. |
| Premature or unexpected deaths                  | - Non-ALS related health issues (e.g., infections, tumors) Complications from experimental procedures (e.g., injections).   | - Perform necropsies to determine the cause of death Exclude animals that die from non-ALS related causes from the survival analysis Refine experimental procedures to minimize complications.             |

## **D. Body Weight Measurement**

Body weight is a simple yet informative indicator of disease progression, as muscle atrophy leads to weight loss.

Experimental Protocol:



- Frequency: Weigh the animals at regular intervals (e.g., twice weekly) starting from a
  presymptomatic age.
- Consistency: Weigh the animals at the same time of day to minimize fluctuations due to feeding and drinking patterns.
- Data Analysis: Plot the average body weight over time for each group. The onset of weight loss can be used as an indicator of disease onset.

#### **Troubleshooting Common Issues:**

| Issue                                              | Possible Cause(s)                                                                  | Recommended Solution(s)                                                                                                                                                                                                   |
|----------------------------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fluctuations in body weight not related to disease | - Dehydration Changes in<br>diet or water availability<br>Stress.                  | - Ensure constant access to food and water Maintain a stable and stress-free environment Be mindful of potential dehydration, especially in later disease stages, and provide supplemental hydration if necessary.        |
| Difficulty in determining the onset of weight loss | - Gradual and subtle initial<br>weight loss Normal age-<br>related weight changes. | - Compare the weight of transgenic animals to age- and sex-matched wild-type littermates Use a clear and consistent definition for the onset of weight loss (e.g., a sustained decrease in weight for a specific period). |

## III. Frequently Asked Questions (FAQs)

Q1: How much variability in functional outcomes is "normal" for SOD1-G93A mice?

A1: Significant variability is inherent to the SOD1-G93A model. The extent of variability depends on several factors:



- Genetic Background: Mice on a C57BL/6 background generally have a later disease onset and longer lifespan compared to those on a B6SJL background.[9]
- Transgene Copy Number: A higher copy number of the SOD1-G93A transgene is associated with an earlier onset and more rapid disease progression.[2][7][10][11][12] Mice with a very low copy number may even have an incomplete penetrance of the disease phenotype.[7]
- Sex: Female SOD1-G93A mice often exhibit a delayed disease onset and longer survival compared to males, although this effect can be strain-dependent.[1][8][10][13][14]

Quantitative Data on Variability:

Table 1: Impact of Genetic Background on Disease Progression in SOD1-G93A Mice

| Genetic Background | Mean Age of Onset (days) | Mean Lifespan (days) |
|--------------------|--------------------------|----------------------|
| B6SJL              | ~90-100                  | ~129-135             |
| C57BL/6            | ~110-120                 | ~145-150             |

Data are approximate and can vary between different colonies and studies.[9]

Table 2: Impact of Sex on Lifespan in SOD1-G93A Mice (B6SJL background)

| Sex    | Mean Lifespan (days) |
|--------|----------------------|
| Male   | ~129                 |
| Female | ~135                 |

Data are approximate and can vary between different colonies and studies.[9][10]

Q2: How can I minimize variability in my **Tofersen** animal studies?

A2: While variability cannot be completely eliminated, it can be managed through careful experimental design and execution:

## Troubleshooting & Optimization





- Standardize Animal Supply: Source all animals from a reputable vendor and ensure they are from a well-characterized and genetically stable colony.
- Genotype and Copy Number Confirmation: Confirm the genotype of all animals and, if possible, quantify the transgene copy number to ensure consistency across experimental groups.[12]
- Control for Sex: Use equal numbers of male and female mice in each experimental group and analyze the data for each sex separately.[8][13]
- Littermate Controls: Whenever possible, use littermate controls to minimize genetic and maternal environmental variability.
- Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation during data collection and analysis.
- Standardized Protocols: Use and meticulously follow standardized and detailed protocols for all functional outcome measures.
- Adequate Sample Size: Perform power calculations to determine the appropriate number of animals per group to detect a statistically significant effect, taking into account the expected variability.

Q3: My **Tofersen**-treated group shows a wide range of responses. How do I interpret these results?

A3: A wide range of responses within a treatment group is not uncommon. Here's how to approach the interpretation:

- Statistical Analysis: Use appropriate statistical methods that can account for variability, such as mixed-effects models.
- Subgroup Analysis: Consider performing exploratory subgroup analyses based on factors known to influence variability (e.g., sex, baseline functional scores).
- Correlation with Biomarkers: Correlate functional outcomes with biological markers of target engagement (e.g., reduction in SOD1 protein levels in the spinal cord) and



neurodegeneration (e.g., neurofilament light chain levels in plasma or CSF). A stronger correlation between target engagement and functional improvement can strengthen the evidence for **Tofersen**'s efficacy.

 Individual Animal Trajectories: Instead of only looking at group averages, plot the individual disease progression trajectories for each animal. This can help identify potential responders versus non-responders.

Q4: What is the optimal timing for initiating **Tofersen** treatment in preclinical studies?

A4: The timing of treatment initiation is a critical experimental parameter. Preclinical studies have shown that **Tofersen** is effective even when administered after symptom onset.[5] However, earlier intervention, ideally in the presymptomatic stage, is hypothesized to yield greater therapeutic benefit.[15] The design of your study should be guided by your specific research question:

- Presymptomatic Treatment: To assess the potential of Tofersen to delay disease onset.
- Symptomatic Treatment: To evaluate the ability of Tofersen to slow disease progression after symptoms have appeared.

## IV. Visualizing the Preclinical Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Tofersen** in SOD1-G93A mice, highlighting key stages where variability should be controlled.





Click to download full resolution via product page

Caption: Preclinical workflow for **Tofersen** efficacy testing in SOD1-G93A mice.



This guide provides a framework for addressing and managing the variability inherent in preclinical studies of **Tofersen**. By implementing rigorous experimental design, standardized protocols, and careful data analysis, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the development of effective therapies for ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Effect of transgene copy number on survival in the G93A SOD1 transgenic mouse model of ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 5. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on the Mechanisms of Disease Course Variability in ALS from Mutant SOD1 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotype of Transgenic Mice Carrying a Very Low Copy Number of the Mutant Human G93A Superoxide Dismutase-1 Gene Associated with Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of the Contribution of Genetic Background and Gender to Disease Progression in the SOD1 G93A Mouse Model of Amyotrophic Lateral Sclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOD1-G93A (hybrid) (G1H) | ALZFORUM [alzforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Blog: What's your number? The importance of copy number i... | ALS TDI [als.net]
- 13. Beneficial and Sexually Dimorphic Response to Combined HDAC Inhibitor Valproate and AMPK/SIRT1 Pathway Activator Resveratrol in the Treatment of ALS Mice PMC



[pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. Design of a Randomized, Placebo-Controlled, Phase 3 Trial of Tofersen Initiated in Clinically Presymptomatic SOD1 Variant Carriers: the ATLAS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dealing with variability in functional outcomes in Tofersen-treated animal cohorts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#dealing-with-variability-in-functional-outcomes-in-tofersen-treated-animal-cohorts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com